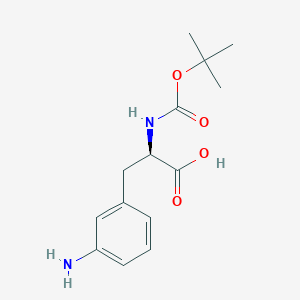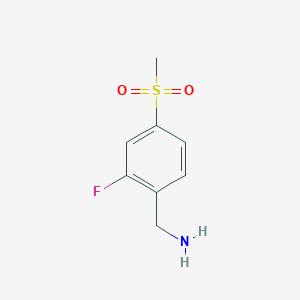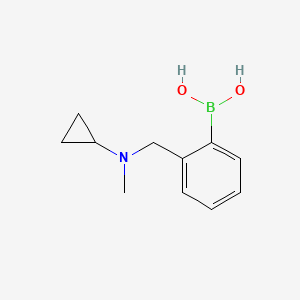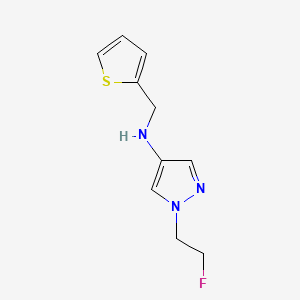
(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound.
Scientific Research Applications
(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: A hybrid compound with similar structural features and biological activities.
7-Hydroxy-4-methyl coumarin: Another coumarin derivative with notable antioxidant and antimicrobial properties.
Uniqueness
What sets (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate apart is its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10O5 |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
(7-hydroxy-2-oxochromen-4-yl)methyl acetate |
InChI |
InChI=1S/C12H10O5/c1-7(13)16-6-8-4-12(15)17-11-5-9(14)2-3-10(8)11/h2-5,14H,6H2,1H3 |
InChI Key |
SDYFIQHMUZEPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=O)OC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B15050401.png)
![(2R)-2-amino-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15050409.png)
![1-cyclopentyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15050414.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B15050418.png)


![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15050453.png)
![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15050454.png)
![N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B15050456.png)

amine](/img/structure/B15050461.png)
![[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15050465.png)
![4-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B15050478.png)
